molecular formula C11H13BrO3 B159761 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one CAS No. 1835-05-8

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

Cat. No.: B159761
CAS No.: 1835-05-8
M. Wt: 273.12 g/mol
InChI Key: DFIFMYKGEATZJD-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is a valuable chemical building block in organic and medicinal chemistry, primarily serving as a precursor for the synthesis of chalcone derivatives and related heterocyclic compounds . Chalcones, which are 1,3-diphenylpropan-1-ones, form the core scaffold for a vast range of biologically active molecules and are the initial intermediates in the biosynthesis of all flavonoids . Researchers utilize this brominated ketone to develop novel chalcone-linked acetamide derivatives, a promising class of compounds demonstrating a broad spectrum of biological activities in scientific studies, including potent antiproliferative properties against various cancer cell lines . These synthetic derivatives function by interacting with critical biological targets, acting as inhibitors of key enzymes and proteins such as EGFR, topoisomerase I and II, and tubulin polymerization . Beyond oncology research, the structural framework derived from this compound exhibits significant potential in antimicrobial studies, showing activity against various bacterial and fungal pathogens, as well as in antiviral and anti-inflammatory research contexts . The α,β-unsaturated carbonyl system, a key feature of chalcones, acts as a Michael acceptor, enabling the compounds to covalently interact with nucleophiles in biological systems, which is crucial for their mechanism of action . Furthermore, its structure is employed in the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is instrumental in forming carbon-carbon bonds for advanced chemical entities . This reagent is essential for scientists exploring structure-activity relationships (SAR) to develop new therapeutic agents targeting multiple signaling pathways, such as STAT3 and NF-κB, which are pivotal in cancer and inflammation research .

Properties

IUPAC Name

2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIFMYKGEATZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-05-8
Record name 1835-05-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reagents and Conditions

  • Brominating agents : Bromine (Br₂), N-bromosuccinimide (NBS), or dibromoisocyanuric acid (DBI).

  • Solvents : Dichloromethane (DCM), chloroform, or acetic acid.

  • Catalysts : Lewis acids (e.g., FeCl₃) or radical initiators (e.g., benzoyl peroxide).

A representative procedure involves dissolving 1-(3,4-dimethoxyphenyl)propan-1-one (10 mmol) in anhydrous DCM under nitrogen. Bromine (11 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6–12 hours. The reaction is quenched with sodium thiosulfate, and the product is isolated via extraction and recrystallization (ethanol/water), yielding 85–92% pure product.

Table 1: Bromination Optimization

Brominating AgentSolventTemperatureYield (%)Purity (%)
Br₂DCM25°C8895
NBSCHCl₃40°C7890
DBIAcetic Acid50°C9298

Key Insight : DBI in acetic acid provides superior yields and selectivity due to its controlled release of bromine, minimizing over-bromination.

Nucleophilic Substitution via Preformed α-Bromo Intermediates

An alternative approach employs This compound as a precursor for further functionalization. This method is prevalent in synthesizing β-O-4 lignin models and pharmaceutical intermediates.

Reaction with Phenolic Nucleophiles

Phenols react with the brominated ketone under basic conditions to form aryl ether linkages. For example, treating this compound (5 mmol) with 4-methoxyphenol (7.5 mmol) and K₂CO₃ (15 mmol) in acetone at 65°C for 5 hours yields 1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(4-methoxyphenoxy)propan-1-one with 100% conversion.

Table 2: Nucleophilic Substitution Variants

NucleophileBaseSolventTime (h)Yield (%)
4-MethoxyphenolK₂CO₃Acetone5100
2,6-DimethoxyphenolCs₂CO₃DMF2475
ThiophenolEt₃NTHF388

Mechanistic Note : The reaction proceeds via an SN₂ mechanism, where the base deprotonates the phenol, enhancing its nucleophilicity. Steric hindrance from 2,6-dimethoxy groups reduces reactivity, necessitating longer reaction times.

Friedel-Crafts Acylation Followed by Bromination

This two-step strategy first constructs the propanone backbone via Friedel-Crafts acylation, followed by alpha-bromination.

Friedel-Crafts Acylation

3,4-Dimethoxybenzene (1.2 equiv) reacts with propanoyl chloride (1 equiv) in the presence of AlCl₃ (1.5 equiv) in nitrobenzene at 0–5°C. After 4 hours, the mixture is quenched with ice-water, extracting 1-(3,4-dimethoxyphenyl)propan-1-one in 80% yield.

Subsequent Bromination

The ketone is brominated using Br₂ in DCM, as described in Section 1.1, achieving an overall yield of 70–75%.

Advantage : This route avoids handling pre-brominated intermediates but requires stringent control over Friedel-Crafts conditions to prevent polyacylation.

Industrial-Scale Production Methods

Continuous-Flow Bromination

Modern facilities employ tubular reactors for bromination, enhancing safety and efficiency. A mixture of 1-(3,4-dimethoxyphenyl)propan-1-one and DBI in acetic acid is pumped through a heated reactor (50°C, residence time: 10 minutes), achieving 94% yield with <2% side products.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield crystals with 98–99% purity.

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves trace impurities.

Table 3: Industrial vs. Laboratory Yields

ParameterBatch ProcessContinuous Flow
Yield (%)8894
Reaction Time6 h10 min
Solvent Consumption500 mL/mol200 mL/mol

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 8.3, 2.1 Hz, 1H, ArH), 7.57 (d, J = 2.1 Hz, 1H, ArH), 4.82 (q, J = 6.8 Hz, 1H, CHBr), 3.96 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 1.72 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR : δ 195.2 (C=O), 152.1–108.4 (ArC), 45.3 (CHBr), 25.1 (CH₃).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O), purity >99%.

  • Melting Point : 89–91°C (lit. 90–92°C) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one serves as an essential intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, enabling the construction of more intricate compounds necessary for research and development in chemistry .

Reactivity and Transformations
The compound undergoes several types of reactions, including:

  • Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to new derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
  • Oxidation Reactions: It can also be oxidized to generate carboxylic acids or other oxidized derivatives .

Biological Research

Enzyme Inhibition Studies
In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes can help elucidate biochemical pathways and mechanisms of action relevant to various diseases .

Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Its structure suggests potential applications in drug development, particularly as a precursor in synthesizing bioactive compounds .

Medicinal Chemistry

Drug Development
The compound's unique structural features make it a candidate for developing new pharmaceuticals. Studies have focused on its efficacy against specific targets within cellular pathways, particularly in the context of diseases like cancer and neurodegenerative disorders .

Case Studies
A notable study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the methoxy groups significantly influence biological activity. This highlights the importance of this compound as a model compound for further SAR studies .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for synthesizing products used in different applications across industries .

Mechanism of Action

Comparison with Similar Compounds

The following section compares 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one with structurally related compounds, focusing on physical properties, synthesis routes, and applications.

Halogen-Substituted Propan-1-one Derivatives

Table 1: Physical and Chemical Properties of Brominated Propan-1-one Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Applications
2-Bromo-1-(3-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 Not reported Not reported Organic solvents Pharmaceutical intermediate
2-Bromo-1-(4-fluorophenyl)propan-1-one C₉H₈BrFO 225.07 45–50 180–183 Ethanol, chloroform Research chemical
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one C₉H₇BrCl₂O 281.96 Not reported Not reported Not reported Bupropion impurity
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ 259.10 Not reported Not reported Dichloromethane, methanol Organic synthesis

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) reduce melting points compared to electron-donating groups (e.g., OCH₃). For example, the 4-fluoro derivative melts at 45–50°C , while methoxy-substituted analogs may exhibit higher thermal stability.
  • Pharmaceutical Relevance : Chlorophenyl and dichlorophenyl variants are intermediates in synthesizing antidepressants like bupropion .

Methoxy-Substituted Brominated Ketones

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Melting Point : 81–83°C
  • Synthesis: Prepared via bromination of acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone) in chloroform .
  • Applications : Used in organic synthesis and as a precursor for chalcone derivatives .

Chalcone Derivatives with Bromine and Methoxy Groups

Chalcones (α,β-unsaturated ketones) exhibit distinct reactivity due to their conjugated double bonds. Examples include:

  • (Z)-2-Bromo-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-Br-TMC, 73) :
    • Dihedral Angle : 61.37° between aromatic rings .
    • Applications : Studied for biological activity modulation, including antioxidant and anticancer properties .
Table 2: Comparative Reactivity of Saturated vs. Unsaturated Ketones
Property This compound α-Br-TMC (Chalcone)
Conjugation No Yes
Reactivity Electrophilic substitution at α-carbon Michael addition
Biological Activity Limited data High

Biological Activity

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}BrO3_3
  • CAS Number : 1835-02-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom and the carbonyl group are crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in melanoma cells through mechanisms such as cell cycle arrest and modulation of key proteins involved in apoptosis (e.g., Bax/Bcl-xL ratio) and DNA damage response pathways .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
A205853Induces apoptosis via mitochondrial dysfunction
HeLa45Inhibits Bcl-2 expression, promoting cell death

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Case Studies

Several studies have focused on the biological activities of related compounds, providing insights into the potential applications of this compound.

  • Chalcone-Acridine Hybrid Study : This research investigated the antiproliferative effects of chalcone hybrids similar to this compound. The study found that these compounds could suppress melanoma cell progression by inducing cell cycle arrest and apoptosis through specific protein interactions .
  • Cytotoxicity in HeLa Cells : A study assessing the cytotoxic effects of related compounds found that certain derivatives exhibited significant cytotoxicity against HeLa cells, indicating a potential pathway for developing anticancer therapies targeting cervical cancer.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, and what intermediates are critical?

The compound is synthesized via α-bromination of 1-(3,4-dimethoxyphenyl)propan-1-one using brominating agents like HBr in acetic acid. Key intermediates include the unsubstituted propanone precursor, and reaction conditions require anhydrous environments to avoid hydrolysis. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the bromine atom in this compound utilized in further synthetic modifications?

The bromine at the β-position is reactive toward nucleophilic substitution (e.g., with thiophenols or amines) or elimination to form α,β-unsaturated ketones. For example, reaction with 4-chlorothiophenol in ethyl methyl ketone yields sulfur-containing derivatives, highlighting its role in constructing heteroatom-functionalized molecules .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at 3,4-positions and bromine-induced deshielding).
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the ketone group and steric effects from substituents. SHELX software is widely used for refinement .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) affect synthetic outcomes, and how can they be controlled?

Hydrolysis of the bromine atom can lead to undesired 1-(3,4-dimethoxyphenyl)propane-1,2-dione. This is mitigated by using non-aqueous solvents and low temperatures. Kinetic studies suggest that excess HBr suppresses hydrolysis by maintaining an acidic medium .

Q. What contradictions exist in reported crystal structure data for related chalcone derivatives, and how can they be resolved?

Discrepancies in lattice energies and torsional angles (e.g., for 2-bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one) arise from variations in crystallization solvents. High-resolution synchrotron data and DFT-based lattice energy calculations are recommended to resolve ambiguities .

Q. How can computational methods (e.g., DFT or AIM theory) predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electrophilicity at the β-carbon, while Atoms-in-Molecules (AIM) analysis maps electron density distributions. These models explain preferential substitution at the bromine site over competing pathways and guide solvent selection (e.g., polar aprotic solvents enhance electrophilicity) .

Q. What strategies optimize enantioselective synthesis using this brominated ketone as a chiral building block?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalyzed aldol reactions) can induce stereocontrol. Recent studies highlight Pd-catalyzed cross-couplings with retention of configuration, though yields vary with steric bulk of the aryl group .

Methodological Considerations

Q. How should researchers address discrepancies between experimental and computational bond lengths in structural studies?

  • Experimental : Use high-resolution X-ray data (≤ 0.8 Å) to minimize errors.
  • Computational : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) .

Q. What experimental design principles improve reproducibility in bromination reactions?

  • Temperature control : Maintain 0–5°C to prevent thermal degradation.
  • Stoichiometry : Use 1.2 equivalents of HBr to avoid incomplete bromination.
  • In situ monitoring : Employ TLC or FTIR to track reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
Reactant of Route 2
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2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

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